![molecular formula C12H14N2O2 B1318109 Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one CAS No. 84060-09-3](/img/structure/B1318109.png)

Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Descripción general

Descripción

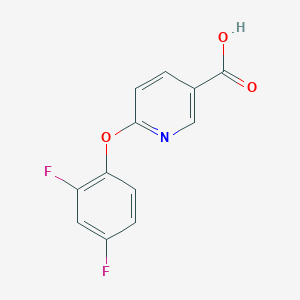

“Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” is a compound that has been evaluated for its antihypertensive activity . It is a part of a series of 4’-substituted spiro compounds .

Synthesis Analysis

The basic ring system of “Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” was prepared in one step by condensation of dilithiated (tert-butoxycarbonyl)aniline with (tert-butoxycarbonyl)piperidinone . After deprotection, the resulting compound was condensed with epoxides or alkyl halides to furnish the title compounds .

Chemical Reactions Analysis

When “Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” derivatives were treated with POCl_3, they yielded 1,2,3,4-tetrahydro-2,9-diazaphenanthrene derivatives through a novel rearrangement . The reaction is suggested to proceed via the formation of an isocyanate by dehydrative cleavage of the oxazinone ring with POCl_3 .

Mecanismo De Acción

Mode of Action

It is known that the compound undergoes a unique spirocyclization reaction . This involves the addition of the SH group of o-aminothiophenol to the carbon atom in the 3a position of hetereno[e]pyrrole-2,3-diones . The amino group then attacks the lactone C4=O group .

Pharmacokinetics

The compound has a predicted boiling point of 6281±550 °C, a predicted density of 157±01 g/cm3, and a predicted pKa of 1275±040 .

Action Environment

It is known that the compound should be stored in a dry environment at 2-8°c .

Safety and Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling "Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one" . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Direcciones Futuras

Based on the available information, future research could focus on further elucidating the structure-activity relationships in the series of 4’-substituted spiro compounds . Additionally, more research could be conducted to understand the central and peripheral mechanisms of action of the most active compound .

Análisis Bioquímico

Biochemical Properties

Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one plays a crucial role in biochemical reactions, particularly in the synthesis of antihypertensive agents . It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one has been shown to interact with enzymes that regulate blood pressure, contributing to its antihypertensive effects .

Cellular Effects

The effects of Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound’s interaction with enzymes involved in signal transduction pathways can lead to altered cellular responses to external stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antihypertensive activity, without significant adverse effects . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, leading to changes in metabolite levels within the cell . For instance, the compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria or nucleus, where it can interact with mitochondrial enzymes or nuclear receptors, respectively, to modulate cellular processes .

Propiedades

IUPAC Name |

spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-11-14-10-4-2-1-3-9(10)12(16-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUBGKMFTPUSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516510 | |

| Record name | Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84060-09-3 | |

| Record name | Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

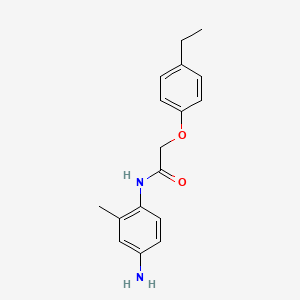

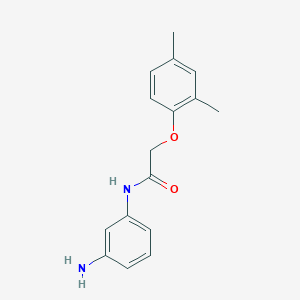

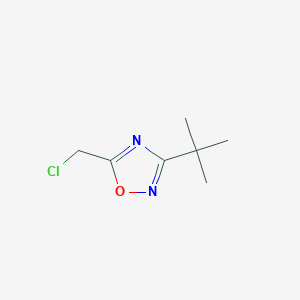

Feasible Synthetic Routes

Q1: What sparked the interest in Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives as potential antihypertensive agents?

A1: Researchers were initially drawn to the this compound scaffold due to its potential to interact with various biological targets involved in blood pressure regulation. The presence of both a piperidine ring and a benzoxazine moiety within the structure offered possibilities for diverse substitutions and subsequent modulation of pharmacological activity.

Q2: How do structural modifications on the this compound scaffold influence its antihypertensive activity?

A2: Studies exploring structure-activity relationships (SAR) revealed that modifications at the 4'-position of the this compound ring system significantly impact antihypertensive activity [, ]. For instance, introducing a (2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl) substituent at the 4'-position resulted in a compound (dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]spiro [4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one) with notable antihypertensive effects in spontaneously hypertensive rats (SHR) []. Further research investigated modifications around this lead compound to elucidate the key structural features responsible for its activity.

Q3: What are the potential mechanisms of action of these compounds in lowering blood pressure?

A3: While the precise mechanisms of action remain under investigation, preliminary findings suggest that compounds like dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]spiro [4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one may exert their antihypertensive effects through a combination of central and peripheral mechanisms []. This suggests interactions with multiple pathways involved in blood pressure regulation, potentially offering therapeutic advantages.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318057.png)

![{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318061.png)

![{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318066.png)